molecular formula C7H11N3O2 B1144331 L-N-TAU-METHYL-D3-HISTIDINE CAS No. 15507-76-3

L-N-TAU-METHYL-D3-HISTIDINE

Cat. No.: B1144331
CAS No.: 15507-76-3
M. Wt: 169.18 g/mol
InChI Key: JDHILDINMRGULE-LURJTMIESA-N
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Description

L-N-TAU-METHYL-D3-HISTIDINE is a derivative of the amino acid histidine. It is characterized by the presence of a methyl group at the tau position and deuterium atoms replacing three hydrogen atoms. This compound is often used as an isotopic label in various biochemical and metabolic studies due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-N-TAU-METHYL-D3-HISTIDINE typically involves the methylation of L-histidine followed by the incorporation of deuterium atoms. The process begins with the protection of the amino and carboxyl groups of L-histidine. The protected histidine is then subjected to methylation at the tau position using methyl iodide or a similar methylating agent. Finally, the deuterium atoms are introduced through a deuterium exchange reaction under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: L-N-TAU-METHYL-D3-HISTIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

L-N-TAU-METHYL-D3-HISTIDINE is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

The mechanism of action of L-N-TAU-METHYL-D3-HISTIDINE involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal that can be detected using various analytical techniques, allowing researchers to monitor the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

L-N-TAU-METHYL-D3-HISTIDINE is unique due to its specific isotopic labeling and methylation at the tau position. Similar compounds include:

These compounds share similar applications in research but differ in their specific labeling and methylation patterns, which can influence their behavior and utility in different studies.

Properties

IUPAC Name

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
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InChI Key

JDHILDINMRGULE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920521
Record name 3-Methyl-L-histidine
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Molecular Weight

169.18 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 3-Methylhistidine
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Record name 3-Methylhistidine
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Solubility

200 mg/mL at 25 °C
Record name 3-Methylhistidine
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CAS No.

368-16-1, 15507-76-3
Record name 3-Methyl-L-histidine
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Record name 3-Methyl-L-histidine
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Record name 3-METHYLHISTIDINE
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